molecular formula C10H10O4 B8274698 Phenyl Glycidyl Carbonate

Phenyl Glycidyl Carbonate

Cat. No. B8274698
M. Wt: 194.18 g/mol
InChI Key: SXIIKJWKCURCFZ-UHFFFAOYSA-N
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Patent
US08084553B2

Procedure details

A three-necked round bottom flask, equipped with a reflux condenser, an addition funnel, and a nitrogen gas inlet is charged with 25.00 g (0.160 mole) of phenyl chloroformate and 70 g of THF. The reactor was placed in a 0° C. bath and purged with nitrogen. After 30 minutes, a solution of 13.00 g (0.175 mole) glycidol, 19.50 g (0.193 mole) triethylamine, and 75 g of anhydrous tetrahydrofuran (THF) was added drop wise over the course of one hour, after which the reaction was allowed to warm to room temperature and allowed to stir overnight under a nitrogen atmosphere. The contents of the reactor were discharged, filtered, and evaporated to dryness to afford 29.51 g of crude product, which was purified by flash chromatography using silica gel and eluted with a 1:1 solution of iso-propyl acetate and hexane. See FIG. 10.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[CH2:11]1[O:13][CH:12]1[CH2:14][OH:15].C(N(CC)CC)C>O1CCCC1>[C:2](=[O:3])([O:15][CH2:14][CH:12]1[O:13][CH2:11]1)[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
70 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked round bottom flask, equipped with a reflux condenser, an addition funnel, and a nitrogen gas inlet
CUSTOM
Type
CUSTOM
Details
was placed in a 0° C.
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(OC1=CC=CC=C1)(OCC1CO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.51 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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